molecular formula C17H25NO B12744853 Histrionicotoxin 259 CAS No. 67217-83-8

Histrionicotoxin 259

Cat. No.: B12744853
CAS No.: 67217-83-8
M. Wt: 259.4 g/mol
InChI Key: RPRLIRMTHXJFIO-JMHGXZOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histrionicotoxin 259 is a member of the histrionicotoxin family of alkaloids, which are known for their unique chemical structures and biological activities. These compounds were first isolated from the skin extracts of the Colombian poison arrow frog, Dendrobates histrionicus, in the early 1970s . This compound is characterized by a core spiropiperidine structure and two cis-enyne side chains .

Chemical Reactions Analysis

Histrionicotoxin 259 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

67217-83-8

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(2S,6R,10S,11S)-11-[(Z)-but-1-en-3-ynyl]-2-prop-2-enyl-1-azaspiro[5.5]undecan-10-ol

InChI

InChI=1S/C17H25NO/c1-3-5-10-15-16(19)11-7-13-17(15)12-6-9-14(18-17)8-4-2/h1,4-5,10,14-16,18-19H,2,6-9,11-13H2/b10-5-/t14-,15-,16+,17-/m1/s1

InChI Key

RPRLIRMTHXJFIO-JMHGXZOVSA-N

Isomeric SMILES

C=CC[C@@H]1CCC[C@@]2(N1)CCC[C@@H]([C@H]2/C=C\C#C)O

Canonical SMILES

C=CCC1CCCC2(N1)CCCC(C2C=CC#C)O

Origin of Product

United States

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